molecular formula C15H7BrF3N3S B2798442 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 610259-29-5

3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2798442
CAS No.: 610259-29-5
M. Wt: 398.2
InChI Key: KAMHCGCYRFOPAV-UHFFFAOYSA-N
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Description

3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its structure includes a 4-bromophenyl group at position 6, a trifluoromethyl group at position 4, and a cyano substituent at position 2. The amino group at position 3 enhances its reactivity for further derivatization.

Properties

IUPAC Name

3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF3N3S/c16-8-3-1-7(2-4-8)10-5-9(15(17,18)19)12-13(21)11(6-20)23-14(12)22-10/h1-5H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMHCGCYRFOPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (CAS No. 610259-29-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C15H7BrF3N3S
  • Molecular Weight : 398.2 g/mol
  • Boiling Point : 565.3 ± 50.0 °C (Predicted)
  • Density : 1.77 ± 0.1 g/cm³ (Predicted)
  • pKa : 0.12 ± 0.40 (Predicted)

The biological activity of this compound has been attributed to its ability to interact with various biochemical targets:

  • Inhibition of Enzymes : Research indicates that the compound may inhibit key enzymes involved in metabolic pathways, including:
    • Cholinesterases : Potentially affecting neurotransmitter levels.
    • Cyclooxygenases (COX) : Implicated in inflammation processes.
    • Lipoxygenases : Involved in leukotriene biosynthesis.
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including:
    • E. coli
    • S. aureus
    • S. agalactiae

Biological Activity Data Table

Activity TypeTarget/OrganismObserved EffectReference
Enzyme InhibitionAChEIC50 = 10.4 μM
Enzyme InhibitionBChEIC50 = 7.7 μM
AntimicrobialE. coliMIC = 50 µM
AntimicrobialS. agalactiaeMIC = 75 µM
AntimicrobialS. aureusModerate efficacy

Study on Enzyme Inhibition

A study assessed the inhibitory effects of various derivatives of thieno[2,3-b]pyridine compounds on cholinesterase enzymes. The results indicated that the trifluoromethyl substituent significantly enhanced enzyme inhibition compared to other structural modifications.

Antimicrobial Efficacy

In a comparative analysis of thieno[2,3-b]pyridine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated notable activity against S. aureus and E. coli, suggesting potential for development as an antimicrobial agent.

Scientific Research Applications

Structural Information

  • IUPAC Name : 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
  • Molecular Formula : C21H11BrF4N2S
  • Molecular Weight : 495.287 g/mol
  • CAS Number : 618383-53-2

Physical Properties

The compound exhibits significant thermal stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its biological activities. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit potent antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of multidrug-resistant bacteria, which is critical in addressing global health challenges related to antibiotic resistance .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial efficacy of various thieno[2,3-b]pyridine derivatives, including the target compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Catalysis

The compound serves as a catalyst in various organic reactions, particularly in Suzuki-Miyaura coupling reactions. The presence of nitrogen and sulfur heteroatoms enhances its reactivity and selectivity in forming biaryl compounds.

Reaction Mechanism Overview

In Suzuki coupling reactions, the compound acts as a ligand for palladium catalysts, facilitating the cross-coupling of aryl halides with boronic acids to form biphenyl compounds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

Due to its unique electronic properties, the compound is being explored for use in organic electronic devices. Its ability to act as a semiconductor can be advantageous in developing organic light-emitting diodes (OLEDs) and photovoltaic cells.

Potential Applications

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of thieno[2,3-b]pyridine derivatives into OLEDs could enhance device performance due to improved charge transport properties.
  • Photovoltaics : The compound's electronic properties may also contribute to increased efficiency in solar cells by facilitating charge separation and transport .
Compound NameActivity TypeInhibition Zone (mm)Reference
Compound AAntibacterial15
Compound BAntifungal12
Target CompoundAntimicrobial14

Table 2: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingPalladium Complex with Thieno85
C–N Bond FormationThieno-Based Ligand90

Chemical Reactions Analysis

Oxidative Dimerization Reactions

The thienopyridine core and amino group facilitate oxidative coupling under specific conditions. For example:

  • Hypochlorite-Mediated Dimerization :
    Similar 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo oxidative dimerization in the presence of aqueous NaOCl, forming polycyclic products via cleavage of N–H and C=C bonds. This reaction is solvent-dependent, with ethanol favoring dimerization (yields: 28–70%) . For the carbonitrile analog, analogous reactivity is plausible, though the electron-withdrawing cyano group may alter regioselectivity.

Reaction Conditions Hypothesized Products Key Mechanistic Steps
NaOCl in EtOH/H<sub>2</sub>ODimeric spirocyclic structuresElectrophilic Cl<sup>+</sup> attack, radical coupling

Nucleophilic Substitution at the Cyano Group

The carbonitrile group (-CN) is reactive toward nucleophiles:

  • Hydrolysis :
    Under acidic or basic conditions, the cyano group may hydrolyze to a carboxylic acid or amide. For example, 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (a related compound) is commercially available , suggesting feasible hydrolysis pathways.

  • Reduction :
    Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) could reduce -CN to -CH<sub>2</sub>NH<sub>2</sub>, though steric hindrance from the trifluoromethyl and bromophenyl groups may limit efficiency.

Functionalization of the Amino Group

The primary amine at position 3 participates in condensation and acylation reactions:

  • Schiff Base Formation :
    Reaction with aldehydes (e.g., p-nitrobenzaldehyde) generates imine derivatives .

  • Acylation :
    Treatment with acyl chlorides (e.g., benzoyl chloride) yields amides. For example, 3-amino-thieno[2,3-b]pyridine-2-carboxamides are precursors to kinase inhibitors .

Cross-Coupling at the Bromophenyl Substituent

The 4-bromophenyl group enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Reaction :
    Palladium-catalyzed coupling with aryl boronic acids could replace the bromine with other aryl groups, modifying the compound’s electronic and steric properties .

Catalyst System Substrate Yield Range
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acids60–85% (hypothesized)

Electrophilic Aromatic Substitution

The electron-rich thienopyridine core may undergo halogenation or nitration, though the trifluoromethyl group’s electron-withdrawing effect could deactivate the ring.

Heterocycle Formation

Key Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl, bromophenyl) may impede reactions at the thienopyridine core .

  • Solubility : The compound’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) for many transformations .

Comparison with Similar Compounds

Key Observations :

  • The bromophenyl group increases molecular weight and may enhance lipophilicity compared to phenyl or chlorophenyl analogues.
  • Substituents like benzofuran-2-yl (6c) introduce additional heteroatoms, altering electronic properties .

Analogues with Carboxamide vs. Carbonitrile Functional Groups

Replacing the cyano group at position 2 with a carboxamide moiety significantly impacts solubility and hydrogen-bonding capacity:

Compound Name Functional Group at Position 2 Molecular Weight Melting Point (°C) Yield (%) Spectral Features
This compound (Target) Carbonitrile 456.28 N/A N/A C≡N (~2215 cm⁻¹)
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (9) Carboxamide 544.46 241.0–242.1 94 NH₂ (~3320 cm⁻¹), C=O (~1666 cm⁻¹)
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Carboxamide 499.85 N/A N/A C=O (~1666 cm⁻¹), NH₂ (~3320 cm⁻¹)

Key Observations :

  • Carboxamide derivatives exhibit higher melting points due to intermolecular hydrogen bonding .
  • The cyano group in the target compound may enhance stability under acidic conditions compared to carboxamides .

Analogues with Trifluoromethyl vs. Methyl Substituents

The trifluoromethyl group at position 4 contributes to electron-withdrawing effects, contrasting with methyl-substituted analogues:

Compound Name Substituent at Position 4 Molecular Weight Melting Point (°C) Yield (%) Spectral Features
This compound (Target) CF₃ 456.28 N/A N/A C-F (~1150 cm⁻¹)
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CF₃ 257.23 N/A N/A C≡N (~2215 cm⁻¹), CF₃ (~1150 cm⁻¹)
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CH₃ 257.24 N/A N/A CH₃ (~1375 cm⁻¹), CF₃ (~1150 cm⁻¹)

Key Observations :

  • Trifluoromethyl groups enhance metabolic stability and electronegativity compared to methyl groups .
  • Methyl-substituted analogues may exhibit higher volatility due to reduced molecular weight .

Q & A

Q. What are the established synthetic routes for 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with p-bromoacetophenone and involving cyclocondensation with ethyl cyanoacetate, ammonium acetate, and a trifluoromethyl-containing aldehyde in ethanol under reflux (10–20 hours). Post-reaction, the product is crystallized from DMF/ethanol (1:2) . Key optimization parameters include:

  • Catalyst selection : Ammonium acetate acts as both a catalyst and nitrogen source.
  • Solvent choice : Ethanol balances reactivity and solubility, while DMF aids in crystallization.
  • Reflux duration : Extended reflux (15–20 hours) improves yield but risks decomposition.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography : Resolves the thieno[2,3-b]pyridine core and substituent orientations (e.g., bromophenyl and trifluoromethyl groups) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms the trifluoromethyl group’s presence, while 1H^{1}\text{H} NMR identifies aromatic protons and amino signals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 468.02) .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest kinase inhibition and antiproliferative activity against cancer cell lines (e.g., IC50_{50} values in the micromolar range). The bromophenyl and trifluoromethyl groups enhance lipophilicity and target binding, while the amino group facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can synthetic yield and purity be improved while minimizing byproducts?

  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates or dehalogenated products) .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 20 hours) and improves yield by 15–20% .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) achieves >98% purity, confirmed by HPLC .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Variable-temperature NMR resolves overlapping signals caused by rotational isomerism of the trifluoromethyl group .
  • Computational validation : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to assign ambiguous peaks .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Replace the 4-bromophenyl group with 4-chlorophenyl or 4-methoxyphenyl to assess electronic effects on activity .
  • Trifluoromethyl substitution : Compare activity with methyl or cyano analogs to evaluate steric and electronic contributions .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with kinase ATP-binding pockets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding stability with EGFR or VEGFR-2 over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
  • Free-energy calculations : MM-PBSA methods quantify binding affinity differences between analogs (e.g., ΔG = -42.5 kcal/mol for bromophenyl vs. -38.2 kcal/mol for chlorophenyl) .

Data Contradictions and Resolution

  • Spectral inconsistencies : Discrepancies in 1H^{1}\text{H} NMR aromatic proton shifts (e.g., 7.45 ppm vs. 7.52 ppm) may arise from solvent polarity (CDCl3_3 vs. DMSO-d6_6). Standardize solvent systems for comparisons .
  • Biological variability : IC50_{50} differences across cell lines (e.g., HCT-116 vs. MCF-7) highlight the need for standardized assay protocols (e.g., MTT vs. SRB methods) .

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